molecular formula C17H19NOS B2897223 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(m-tolyl)acetamide CAS No. 1203189-40-5

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2897223
CAS No.: 1203189-40-5
M. Wt: 285.41
InChI Key: NIMUQMDOILINLJ-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(m-tolyl)acetamide: is a complex organic compound featuring a thiophene ring, a cyclopropyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

  • Cyclopropyl Group Introduction: The cyclopropyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkenyl halide with a zinc-copper couple and diiodomethane.

  • Acetamide Formation: The acetamide moiety can be introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable leaving group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, leaving groups (e.g., halides)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, aldehydes

  • Reduction Products: Alcohols, amines

  • Substitution Products: Amides, esters, ethers

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and diabetes.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(p-tolyl)acetamide

  • N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyl)acetamide

  • N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(m-tolyl)acetamide

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the cyclopropyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13-4-2-5-14(10-13)11-16(19)18-12-17(7-8-17)15-6-3-9-20-15/h2-6,9-10H,7-8,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMUQMDOILINLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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